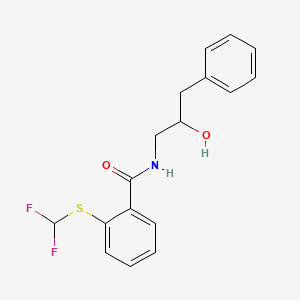

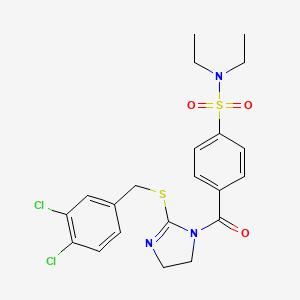

![molecular formula C14H10BrNO4 B2887065 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde CAS No. 443125-76-6](/img/structure/B2887065.png)

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

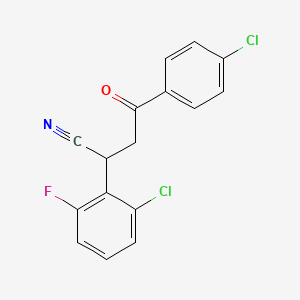

The molecular structure of “5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde” is represented by the molecular formula C14H10BrNO4. The molecular weight of this compound is 336.141.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用

Ligand Design and Preorganization

5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde has been used in the development of ligands with pendant arms, such as 6-bromo-2,2'-bipyridine. These ligands can be further functionalized for potential labeling in biological materials. The transformation of bromo to ester groups and the introduction of functions like 3-nitrobenzyl enable the design of ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).

Reductive Coupling in Organic Synthesis

This compound is involved in carbene-catalyzed reductive coupling processes. The formation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions allows the coupling of benzyl bromides with ketones, facilitating the synthesis of tertiary alcohol products. This method represents a novel approach for the transformation of (nitro)benzyl bromides under mild organocatalytic conditions (Li et al., 2016).

Synthesis of S,N-Disubstituted Derivatives

It's used in synthesizing S,N-disubstituted derivatives of certain compounds. For instance, derivatives have been synthesized successfully in reactions involving bromobenzyl bromides or nitrobenzyl chlorides in DMF solution. This highlights the role of the enol form of certain compounds for the Mannich reaction to be successful (Pospieszny & Wyrzykiewicz, 2008).

Spectral and Computational Analysis

2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized, including derivatives involving bromomethylbenzyloxy groups. These substances have been analyzed using various spectroscopic methods and computational techniques to predict their favored conformations and derive molecular properties (Balachander & Manimekalai, 2017).

As a Reporter Group in Biochemistry

The chemistry of 2-hydroxy-5-nitrobenzyl bromide, which is structurally similar, has been elucidated to form monosubstitution adducts with tryptophan ethyl ester. This chemistry is significant for probing protein interactions and understanding the specificity of certain groups for amino acids in proteins (Loudon & Koshland, 1970).

Catalytic Reactions and Synthesis

This compound derivatives are explored for their potential in catalytic reactions. The compound's derivatives are used to study the effects of halogen substituents on the catalytic oxidation of benzyl-alcohols (Bikas et al., 2017).

作用機序

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . The changes they undergo can affect downstream effects in these pathways .

Result of Action

The reactions that benzylic compounds undergo can lead to various molecular and cellular effects, depending on the specific targets and pathways they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

特性

IUPAC Name |

5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOYWUIPGNIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)

![2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2886993.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)